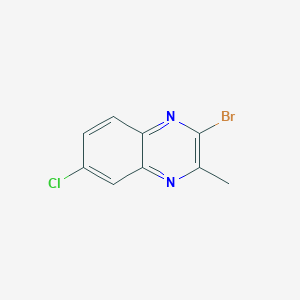

2-Bromo-6-chloro-3-methylquinoxaline

Description

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

2-bromo-6-chloro-3-methylquinoxaline |

InChI |

InChI=1S/C9H6BrClN2/c1-5-9(10)13-7-3-2-6(11)4-8(7)12-5/h2-4H,1H3 |

InChI Key |

HXZUKQKEISQDQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=N1)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and IUPAC name of 2-Bromo-6-chloro-3-methylquinoxaline

An In-depth Technical Guide to 2-Bromo-6-chloro-3-methylquinoxaline: Structure, Synthesis, and Application as a Core Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-6-chloro-3-methylquinoxaline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoxaline core is a recognized "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents. This document elucidates the precise chemical structure and IUPAC nomenclature of the title compound. It details a robust, field-proven synthetic methodology, explains the underlying reaction mechanism, and presents its characteristic physicochemical and spectroscopic profile. A central focus is placed on the compound's chemical reactivity, highlighting its utility as a versatile intermediate for the synthesis of compound libraries via modern cross-coupling reactions. The guide explores its potential in therapeutic applications, grounded in the extensive biological activities documented for structurally related quinoxaline derivatives.

Introduction to the Quinoxaline Scaffold

Quinoxaline (benzopyrazine) is a nitrogen-containing heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring.[1] This aromatic system is a cornerstone in the development of novel therapeutic agents, with its derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic properties.[2][3][4][5] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties. The introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline framework is a critical strategy in medicinal chemistry. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, they serve as key reactive handles for synthetic diversification, particularly in metal-catalyzed cross-coupling reactions, making compounds like 2-Bromo-6-chloro-3-methylquinoxaline valuable building blocks in the synthesis of complex molecular architectures.[6][7]

Nomenclature and Chemical Structure Elucidation

The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is systematically named and structurally defined as follows.

IUPAC Name: 6-Bromo-2-chloro-3-methylquinoxaline[8]

Chemical Structure:

Figure 1: Chemical structure of 6-Bromo-2-chloro-3-methylquinoxaline.

Key Identifiers and Physicochemical Properties

All quantitative data for the target compound are summarized in the table below for clarity and ease of reference.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrClN₂ | [8] |

| Molecular Weight | 257.52 g/mol | Calculated |

| Monoisotopic Mass | 255.94029 Da | [8] |

| CAS Number | Not available | |

| SMILES | CC1=C(N=C2C=CC(=CC2=N1)Br)Cl | [8] |

| InChI Key | UQHNHWHCASOISS-UHFFFAOYSA-N | [8] |

| XLogP (Predicted) | 3.3 | [8] |

| Form | Solid (Predicted) |

Synthesis and Mechanistic Insights

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The most facile and widely adopted method involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound.[9] The following protocol outlines a reliable pathway to 2-Bromo-6-chloro-3-methylquinoxaline.

Experimental Protocol: Two-Step Synthesis

This synthesis proceeds via the formation of a quinoxalin-2-one intermediate, followed by chlorination.

Step 1: Synthesis of 6-Bromo-7-chloro-3-methylquinoxalin-2(1H)-one

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one equivalent of 4-bromo-5-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Addition of Dicarbonyl: To this solution, add a slight excess (1.1 equivalents) of ethyl pyruvate.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the quinoxalin-2-one intermediate.

Causality: The condensation reaction between the diamine and the α-ketoester is a classic cyclocondensation. One amine group attacks the ketone carbonyl, and the other attacks the ester carbonyl, followed by elimination of water and ethanol to form the stable heterocyclic ring.

Step 2: Chlorination to 2-Bromo-6-chloro-3-methylquinoxaline

-

Reactant Setup: In a fume hood, suspend the dried 6-Bromo-7-chloro-3-methylquinoxalin-2(1H)-one intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-3 hours. The suspension should dissolve as the reaction proceeds.

-

Work-up and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-Bromo-6-chloro-3-methylquinoxaline.

Causality: Phosphorus oxychloride is a standard and highly effective reagent for converting the hydroxyl group of the quinoxalinone (in its tautomeric form) into a chloro group via a nucleophilic substitution mechanism.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow for 2-Bromo-6-chloro-3-methylquinoxaline.

Spectroscopic Signature

While experimental data for this specific molecule is not widely published, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[1][10]

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic Protons: Three distinct signals in the δ 7.5-8.5 ppm range. Expect two doublets and one singlet, corresponding to the protons at positions 5, 7, and 8. Methyl Protons: A sharp singlet around δ 2.8 ppm. |

| ¹³C NMR | Approximately 9 distinct signals are expected. Aromatic/Heterocyclic Carbons: Signals in the δ 120-160 ppm range. The carbons bearing halogens (C2, C6) and nitrogen (C3, C4a, C8a) will be significantly shifted. Methyl Carbon: A signal in the upfield region, around δ 20-25 ppm. |

| Mass Spec (EI) | Molecular Ion (M⁺): A complex cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most prominent peaks would be at m/z 256 (M⁺), 258 (M+2), and 260 (M+4) with a characteristic intensity ratio. |

| IR Spectroscopy | Aromatic C=C and C=N stretching: 1610-1450 cm⁻¹. C-H stretching (aromatic): ~3050 cm⁻¹. C-H stretching (aliphatic): ~2950 cm⁻¹. C-Cl stretching: 800-600 cm⁻¹. C-Br stretching: 600-500 cm⁻¹. |

Reactivity and Applications in Drug Development

The true value of 2-Bromo-6-chloro-3-methylquinoxaline for drug development professionals lies in its designed-in reactivity, which allows it to serve as a versatile synthetic intermediate.

Key Reactive Sites

-

C2-Chloro Group: The chlorine atom at the 2-position of the pyrazine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate large libraries of novel compounds for biological screening.[3][7]

-

C6-Bromo Group: The bromine atom on the benzene ring is an ideal handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity.[6] Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids/esters to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Role as a Versatile Synthetic Intermediate

The orthogonal reactivity of the two halogen atoms allows for selective and sequential functionalization, making this compound a powerful tool for building complex target molecules.

Figure 3: Role of 2-Bromo-6-chloro-3-methylquinoxaline as a versatile synthetic intermediate.

This strategic functionalization is central to modern drug discovery, enabling the efficient exploration of chemical space to identify molecules with high potency and selectivity for specific biological targets.[3]

Conclusion

2-Bromo-6-chloro-3-methylquinoxaline is more than a simple chemical compound; it is a strategically designed molecular building block for advanced chemical synthesis. Its well-defined structure, accessible synthesis, and, most importantly, its dual reactive sites for orthogonal functionalization make it an invaluable asset for researchers and scientists. By leveraging its reactivity, drug development professionals can rapidly generate diverse libraries of novel quinoxaline derivatives for screening against a wide range of diseases, continuing the legacy of the quinoxaline scaffold as a privileged structure in the pursuit of new medicines.

References

-

Ali, M. M., et al. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. Available at: [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1203. MDPI. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13487186, 6-bromo-2-chloro-3-methylquinoxaline. PubChem. Available at: [Link]

-

Yadav, G., et al. (2021). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. ChemistrySelect, 6(3), 419-424. Wiley Online Library. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4786. PMC. Available at: [Link]

-

Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 13(2), 1037-1041. Available at: [Link]

-

Wang, S., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry, 25(5), 583-603. PubMed. Available at: [Link]

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. PubMed. Available at: [Link]

-

Ghorab, M. M., et al. (2019). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Heliyon, 5(8), e02307. PMC. Available at: [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. PubChemLite - 6-bromo-2-chloro-3-methylquinoxaline (C9H6BrClN2) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

Architecting Selectivity: A Technical Guide to Heterocyclic Building Blocks in Kinase Inhibitor Discovery

Executive Summary

The kinase family, comprising over 500 enzymes, represents one of the most prolific target classes in modern pharmacology.[1] However, the conservation of the ATP-binding pocket poses a formidable challenge: achieving selectivity.[2][3] This guide moves beyond basic medicinal chemistry to explore the structural logic of heterocyclic building blocks. We analyze how specific scaffolds mimic adenosine, how "scaffold hopping" alters vector geometry for selectivity, and provide self-validating synthetic protocols for privileged cores like pyrazolo[1,5-a]pyrimidines.

Part 1: The Structural Canvas – Anatomy of the ATP Pocket

To design effective inhibitors, one must first understand the terrain. The kinase ATP pocket is not a monolith; it is a dynamic landscape defined by distinct sub-regions.

The Pharmacophore Map

The ATP-binding site is anchored by the Hinge Region , a flexible loop connecting the N- and C-lobes.[4][5]

-

The Hinge: The primary anchor. Inhibitors must form 1–3 hydrogen bonds here, mimicking the adenine ring of ATP.

-

The Gatekeeper (GK): A residue (Thr, Met, Phe, etc.) that controls access to the "Back Pocket" (hydrophobic pocket II). Small GK residues (Thr) allow bulky inhibitors; large ones (Met, Phe) act as steric barriers.

-

The DFG Motif (Asp-Phe-Gly): The conformation of this triad (DFG-in vs. DFG-out) determines whether the inhibitor binds to the active (Type I) or inactive (Type II) state.[2][6]

Visualization: The Kinase Pharmacophore

Figure 1: Structural logic of the kinase ATP pocket. The heterocyclic core anchors to the hinge, while substituents probe the gatekeeper and solvent-exposed regions.

Part 2: Privileged Heterocyclic Scaffolds

Not all heterocycles are created equal. "Privileged" scaffolds are those that inherently possess the geometry to satisfy the hinge hydrogen-bonding requirements while offering vectors to explore the ribose and back pockets.

The Adenine Mimics vs. Scaffold Hoppers

| Scaffold Class | Core Structure | Hinge Interaction | Key Feature | Representative Drug |

| Quinazolines | 6,6-fused | N1 (Acceptor), N3 (Variable) | Rigid, planar.[7] Excellent for EGFR. | Gefitinib |

| Pyrimidines | 6-membered | N1/N3 (Acceptors) | Highly modular via cross-coupling. | Imatinib |

| Pyrazolo[1,5-a]pyrimidines | 5,6-fused | N4 (Acceptor), C-H (Donor) | Scaffold Hop. Different vector geometry than purines. | Dinaciclib |

| Indazoles | 5,6-fused | N1 (Donor), N2 (Acceptor) | Bidentate binder. Access to back pocket.[8] | Axitinib |

Deep Dive: Pyrazolo[1,5-a]pyrimidine

This scaffold is a "bioisostere" of the purine ring but offers distinct advantages.

-

C-H Bond Donor: The C3-H can serve as a weak hydrogen bond donor to the hinge carbonyl (GK+1), a unique interaction not found in standard purines.

-

Vector Geometry: Substituents at C7 point directly into the solvent front (ribose pocket), ideal for solubilizing groups (e.g., piperazines). Substituents at C3 target the gatekeeper.

Part 3: Synthetic Workflows & Protocols

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Objective: Construct a functionalized core suitable for library generation.

Mechanism: Cyclocondensation of 3-aminopyrazole with a 1,3-bielectrophile (e.g.,

Step-by-Step Methodology:

-

Reagent Prep:

-

Dissolve 3-amino-4-bromo-1H-pyrazole (1.0 equiv) in glacial acetic acid (0.5 M concentration).

-

Add 1,3-diketone or

-enaminone (1.1 equiv). -

Checkpoint: Ensure the aminopyrazole is fully dissolved before adding the electrophile to prevent regioselectivity issues.

-

-

Cyclization (Reflux):

-

Heat the mixture to reflux (

) for 2–4 hours. -

Monitoring: Spot TLC every 30 mins (Eluent: 5% MeOH in DCM). Look for the disappearance of the polar amine spot and the appearance of a fluorescent product spot.

-

Validation: If reaction stalls, add 0.1 equiv of piperidine as a catalyst.

-

-

Isolation:

-

Cool to room temperature. The product often precipitates.

-

Filter the solid and wash with cold ethanol (

) to remove unreacted diketone. -

Purification: If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

-

-

Functionalization (Suzuki Coupling at C-Br):

-

Dissolve the core (1.0 equiv) in 1,4-dioxane/water (4:1).

-

Add Aryl-Boronic acid (1.2 equiv),

(2.0 equiv), and -

Degas with

for 5 mins (Critical for Pd longevity). -

Heat at

for 12 hours.

-

Visualization: Synthetic Logic Flow

Figure 2: Modular synthesis of pyrazolo[1,5-a]pyrimidine inhibitors. The core formation is the limiting step, followed by rapid diversification.

Part 4: Advanced Design – Type I vs. Type II vs. Covalent

Choosing the right binding mode is a strategic decision based on the target's biology.

Decision Matrix

-

Type I (DFG-in):

-

Use when: High affinity is needed; the kinase is constitutively active.

-

Challenge: Selectivity (ATP pocket is conserved).

-

-

Type II (DFG-out):

-

Use when: High selectivity is required. Exploits the unique allosteric pocket created when Phe flips.

-

Requirement: A "linker" (urea, amide) to H-bond with the conserved Glu (

C-helix) and Asp (DFG).

-

-

Covalent (Type VI):

-

Use when: A non-catalytic Cysteine is present near the binding site (e.g., Cys797 in EGFR).

-

Warhead: Acrylamide (Michael acceptor).

-

Visualization: Inhibitor Classification Logic

Figure 3: Strategic decision tree for selecting the inhibitor class based on structural features of the target kinase.

References

-

BenchChem. (2025).[9] A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem Technical Resources. Link

-

Zhao, Z., & Bourne, P. E. (2022).[10] Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Pharmaceuticals, 15(11), 1322.[10] Link

-

Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Link

-

Mendgen, T., et al. (2011). Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles. Journal of Medicinal Chemistry. Link

-

Kaping, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 29(15), 3560.[11] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

Technical Deep Dive: Quinoxaline Scaffolds in Medicinal Chemistry

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar topology, varying electron density, and ability to participate in hydrogen bonding (via N1/N4) and

This guide analyzes the synthetic utility, Structure-Activity Relationships (SAR), and therapeutic mechanisms of quinoxalines, specifically focusing on kinase inhibition (oncology) and DNA gyrase targeting (antimicrobial).

Part 1: Chemical Architecture & Synthetic Strategies

The Core Scaffold

The quinoxaline ring consists of a benzene ring fused to a pyrazine ring.[1][2]

-

Physicochemical Profile: Weak base (

), lipophilic, and chemically stable. -

Binding Modes: The nitrogen atoms act as proton acceptors (H-bond acceptors), while the aromatic system facilitates intercalation into DNA base pairs or

-

Synthetic Workflows

The "Gold Standard" for quinoxaline synthesis is the Hinsberg reaction , involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While classic methods utilize reflux in acetic acid, modern "green" protocols employ solid acid catalysts or microwave irradiation to improve yields and reduce solvent waste.

Visualization: The Synthesis Logic

Caption: Comparative workflow of classic vs. green synthesis routes. The green pathway (Iodine/DMSO) is preferred for higher yields and milder conditions.

Protocol: Iodine-Catalyzed Green Synthesis

Objective: Synthesize 2,3-diphenylquinoxaline rapidly with high purity.

-

Reagents: o-Phenylenediamine (1.0 mmol), Benzil (1.0 mmol), Molecular Iodine (

, 5 mol%), DMSO (2 mL). -

Reaction: Combine reactants in a round-bottom flask. Stir at room temperature for 10–20 minutes. The iodine acts as a Lewis acid catalyst, activating the carbonyl carbons.

-

Monitoring: Check via TLC (30% EtOAc/Hexane). Disappearance of starting diamine indicates completion.

-

Workup: Pour the reaction mixture into crushed ice containing sodium thiosulfate (to quench iodine).

-

Purification: Filter the precipitate. Recrystallize from ethanol to obtain pale yellow crystals.

-

Validation: Melting point should be 126–127°C.

-

Part 2: Structure-Activity Relationships (SAR)[3][4]

The biological activity of quinoxaline is strictly governed by substitution patterns.

| Position | Role in Ligand-Target Interaction | Preferred Substitutions |

| N1 / N4 | H-bond acceptor; Metal chelation. | Oxidation to N-oxide (N |

| C2 / C3 | Geometric fit; Solubility; Target specificity. | Phenyl/Furan rings: Increase |

| C6 / C7 | Electronic tuning of the core ring. | Electron-Withdrawing Groups (EWG): -Cl, -F, -NO2, -CF3 often increase potency by altering the pKa and metabolic stability. |

Key Insight: In kinase inhibitors, the N1 atom often mimics the adenine N1 of ATP, forming a critical hydrogen bond with the "hinge region" of the kinase enzyme (e.g., Met793 in EGFR).

Part 3: Therapeutic Mechanisms & Applications[5]

Oncology: Kinase Inhibition

Quinoxalines are potent ATP-competitive inhibitors. They function by occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and FGFR.

Case Study: Erdafitinib (Balversa)

-

Target: FGFR (Fibroblast Growth Factor Receptor).

-

Indication: Urothelial carcinoma.

-

Mechanism: The quinoxaline core anchors the molecule in the active site, preventing autophosphorylation and downstream signaling.

Visualization: Kinase Inhibition Pathway

Caption: Mechanism of Action. The quinoxaline inhibitor competes with ATP, blocking the phosphorylation cascade required for tumor proliferation.

Infectious Diseases: DNA Gyrase & Intercalation

In tuberculosis (TB) and bacterial infections, Quinoxaline 1,4-di-N-oxides are the dominant subclass.

-

Mechanism: They generate free radicals under hypoxic conditions (bioreduction) or intercalate into bacterial DNA.

-

Target: DNA Gyrase (Topoisomerase II).[3][4] The planar scaffold slides between base pairs, while the N-oxide moieties interact with the GyrA subunit, stabilizing the cleavable complex and causing DNA strand breaks.

Part 4: Experimental Validation Protocols

To ensure data integrity (Trustworthiness), the following assay is recommended for validating quinoxaline-based kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)

Principle: Measures the amount of ADP produced from a kinase reaction.[5] High ADP = High Kinase Activity. Low ADP = Inhibition.

-

Preparation:

-

Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute Quinoxaline test compounds in DMSO (Serial dilutions: 10

M to 0.1 nM).

-

-

Enzyme Reaction:

-

Add 5

L of Recombinant Kinase (e.g., EGFR) to a white 384-well plate. -

Add 5

L of test compound. Incubate for 10 min at RT (allows binding to pocket). -

Add 10

L of Substrate/ATP mix to initiate reaction. -

Incubate for 60 min at RT.

-

-

Detection:

-

Add 20

L ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min. -

Add 40

L Kinase Detection Reagent (Converts ADP to ATP

-

-

Readout: Measure Luminescence using a plate reader.

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate

using non-linear regression (Sigmoidal dose-response).

References

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.

-

Ajani, O. O., et al. (2022). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoxaline Motifs. International Journal of Medicinal Chemistry.

-

Montana, M., et al. (2020). Quinoxaline derivatives as antiviral agents: A systematic review. Biomolecules.[1][6][7][3][8][9][10][11][12][13]

-

FDA Drug Approvals. (2019). Erdafitinib (Balversa) Prescribing Information.

-

BenchChem. (2024). Structure-Activity Relationship (SAR) of Quinoxaline Analogs.[1][6][7][8]

-

Tariq, S., et al. (2018). Quinoxaline 1,4-di-N-oxides: An emerging class of antimycobacterials. Future Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory activity of quinolones against DNA gyrase of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrti.org [ijrti.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Physical Properties and Solubility Profiling of Halogenated Methylquinoxalines

Executive Summary: The Strategic Scaffold

Halogenated methylquinoxalines represent a privileged scaffold in modern medicinal chemistry, serving as precursors for antimicrobial, anticancer, and antiviral agents. The simultaneous presence of a methyl group (providing steric bulk and metabolic handles) and a halogen atom (modulating lipophilicity and electronic density) creates a unique physicochemical profile.

This guide provides a definitive technical analysis of the physical properties and solubility behavior of this class, using 6-chloro-2-methylquinoxaline as the primary reference standard. It establishes validated protocols for solubility determination and thermodynamic modeling essential for pre-formulation and process scale-up.

Structural & Physical Characterization

The introduction of a halogen atom into the methylquinoxaline core significantly alters the crystal lattice energy and solvent interaction potential.

Core Physicochemical Data

The following data serves as a baseline for 6-chloro-2-methylquinoxaline (CAS: 1932-67-8), a representative congener of this class.

| Property | Value / Range | Technical Implication |

| Molecular Formula | Core scaffold tracking | |

| Molecular Weight | 178.62 g/mol | Stoichiometric calculations |

| Physical State | Solid (Crystalline) | Handling and powder flow |

| Density | Packing efficiency in formulation | |

| Boiling Point | ~281.5°C (at 760 mmHg) | Thermal stability limit for melt processing |

| LogP | 2.59 | Lipophilicity; predicts membrane permeability |

| pKa | ~0.6 (Weak Base) | pH-dependent solubility profiling required |

Electronic & Steric Effects

-

The Halogen Bond: The chlorine atom at the C6 or C7 position acts as a weak Lewis acid, capable of forming halogen bonds with carbonyl oxygens in biological targets or solvent molecules. This increases the melting point relative to the non-halogenated parent due to enhanced intermolecular interactions.

-

The Methyl Effect: The C2-methyl group disrupts the planarity of

-stacking slightly compared to unsubstituted quinoxaline, often improving solubility in organic solvents by reducing lattice energy.

Solubility Profiling: Thermodynamics & Solvent Interactions

Solubility is not merely a number; it is a thermodynamic state function defined by the equilibrium between the crystal lattice and the solvation shell.

Solvent Hierarchy

Based on experimental data for quinoxaline derivatives, the solubility of halogenated methylquinoxalines follows a distinct polarity-driven hierarchy:

-

Polar Aprotic (High Solubility): DMF, DMSO, Acetone.

-

Mechanism: Dipole-dipole interactions disrupt the crystal lattice effectively.

-

-

Polar Protic (Moderate Solubility): Ethanol, Methanol, Isopropanol.

-

Mechanism: Hydrogen bonding with the quinoxaline nitrogens, though hindered by the hydrophobic halogen/methyl groups.

-

-

Non-Polar (Low Solubility): Hexane, Cyclohexane.

-

Mechanism: Weak Van der Waals forces are insufficient to overcome the lattice energy.

-

-

Aqueous (Very Low): Water.

-

Mechanism: The hydrophobic effect dominates; high energy cost to form a cavity in the water structure.

-

Thermodynamic Modeling

To predict solubility (

The Modified Apelblat Equation:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

-

: Empirical parameters derived from experimental regression.

-

Parameter A/C: Reflect the entropy of solution and temperature dependence of enthalpy.

-

Parameter B: Related to the enthalpy of solution.[2]

-

The van't Hoff Equation:

-

Used to calculate the apparent standard enthalpy (

) and entropy ( -

Insight: For halogenated methylquinoxalines, dissolution is typically endothermic (

) and entropy-driven (

Experimental Protocols (Self-Validating Systems)

Reliable data requires rigorous methodology. Below are the two standard operating procedures (SOPs) for characterizing these compounds.

Protocol A: Laser Monitoring Observation Technique (Dynamic)

Best for: Rapid determination of solubility across a temperature range.

-

Preparation: Load excess solute and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

-

Equilibration: Set the thermostat to the starting temperature (e.g., 293.15 K).

-

Laser Setup: Direct a He-Ne laser beam (power ~2 mW) through the dissolution vessel. Place a light intensity sensor on the opposite side.

-

Dissolution: Slowly increase temperature (

K/hour). -

Detection: Monitor the laser intensity.

-

Scattering: When undissolved solid exists, the laser scatters (low intensity at sensor).

-

Clear Point: As the last crystal dissolves, transmission intensity spikes to a maximum. Record this temperature as the saturation temperature (

).

-

-

Validation: Repeat 3 times. The relative standard deviation (RSD) must be

.

Protocol B: Isothermal Gravimetric Method (Static)

Best for: High-accuracy measurements at specific standard temperatures.

-

Saturation: Add excess halogenated methylquinoxaline to the solvent in a sealed vial.

-

Agitation: Shake at constant temperature (controlled water bath,

K) for 24-48 hours. -

Settling: Stop agitation and allow phases to separate for 4 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Evaporate solvent and weigh the residue (Gravimetric).

-

Alternatively: Dilute and analyze via HPLC-UV (254 nm).

-

-

Calculation: Mass fraction

.

Visualization of Workflows

Solubility Determination Workflow

The following diagram illustrates the decision logic and process flow for determining solubility parameters.

Caption: Figure 1. Integrated workflow for the solubility determination of halogenated methylquinoxalines, ensuring purity validation prior to method selection.

Thermodynamic Logic

The calculation path to derive enthalpy and entropy from raw solubility data.

Caption: Figure 2. Thermodynamic derivation logic using the van't Hoff analysis to extract enthalpy and entropy of dissolution.

Implications for Drug Development[1][3]

-

Formulation Strategy:

-

Due to the high LogP (~2.6) and low aqueous solubility, simple aqueous formulations will fail.

-

Recommendation: Utilize co-solvent systems (PEG-400/Water) or amorphous solid dispersions (ASDs) to enhance bioavailability. The high solubility in acetone makes it an ideal solvent for spray-drying processes.

-

-

Process Chemistry:

-

The strong temperature dependence of solubility (typically modeled by Apelblat) suggests that cooling crystallization is the most effective purification method.

-

Caution: Ensure the cooling rate is controlled to prevent inclusion of solvent in the crystal lattice, which is common with methyl-substituted heterocycles.

-

References

-

PubChem. (2025).[3] 2-Methylquinoxaline | C9H8N2 | CID 23686 - Physical Properties and Safety.[4] National Library of Medicine. [Link]

-

LookChem. (2025). 6-Chloro-2-methylquinoxaline Properties and Density Data. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2004). Thermodynamic properties of quinoxaline-1,4-dioxide derivatives: a combined experimental and computational study. Journal of Organic Chemistry. [Link]

- Wang, J., et al. (2018). Thermodynamic models for solubility of heterocyclic compounds in pure solvents. Journal of Chemical & Engineering Data.

Sources

2-Bromo-6-chloro-3-methylquinoxaline MSDS and safety data sheet

This technical guide is structured as a high-level whitepaper for drug development professionals. It prioritizes the "why" and "how" of handling 2-Bromo-6-chloro-3-methylquinoxaline , a versatile heterocyclic building block.

Core Identity & Handling Guide for Medicinal Chemistry Applications

Executive Summary & Compound Profile

2-Bromo-6-chloro-3-methylquinoxaline is a tri-functionalized heterocyclic scaffold valued in medicinal chemistry for its orthogonal reactivity. Unlike simple quinoxalines, this molecule offers three distinct sites for diversification:

-

C2-Bromo: Highly reactive electrophile for SNAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig aminations.

-

C6-Chloro: A robust handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura), typically reactive after the C2 position is derivatized.

-

C3-Methyl: Provides steric bulk to restrict rotamers in drug targets or serves as a site for radical oxidation/bromination.

Physicochemical Identity

| Property | Value / Description |

| Chemical Name | 2-Bromo-6-chloro-3-methylquinoxaline |

| Molecular Formula | C9H6BrClN2 |

| Molecular Weight | 257.51 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF; Low solubility in water |

| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |

| CAS Number | Not universally indexed; Vendor-specific (Analogous to 2-Chloro-3-methylquinoxaline: 709751) |

Safety Data Sheet (SDS) Intelligence

Note: As a specialized intermediate, specific toxicological data is often extrapolated from the quinoxaline class. Treat as a potent bioactive agent.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H317: May cause an allergic skin reaction (Sensitizer Alert: Halogenated heterocycles are common haptens).

Critical Handling Protocols

Expert Insight: The C2-bromo bond is labile. Moisture can hydrolyze this back to the quinoxalinone, liberating HBr.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate.

-

PPE Matrix:

-

Eyes: Chemical splash goggles (ANSI Z87.1).[4]

-

Respiratory: N95 minimum; P100/Fume hood required if handling powders >500mg.

-

Skin:Double-gloving recommended.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile or Laminate (Silver Shield®) for prolonged contact. Note: Halogenated aromatics can permeate standard nitrile in <15 mins.

-

-

Synthesis & Production Strategy

The synthesis of this compound requires careful regiochemical control. The condensation of 4-chloro-1,2-diaminobenzene with pyruvate often yields a mixture of regioisomers (6-chloro vs. 7-chloro) which must be separated before or after bromination.

Retrosynthetic Workflow

The most robust route utilizes phosphorus oxybromide (POBr3) to convert the intermediate lactam (quinoxalinone) to the bromo-derivative.

Figure 1: Synthetic pathway emphasizing the critical regioisomer separation step.

Detailed Experimental Protocol (Self-Validating)

Step 1: Condensation

-

Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in Ethanol.

-

Add Methyl Pyruvate (1.1 eq) dropwise.

-

Reflux for 4–6 hours. Validation: Monitor via TLC (50% EtOAc/Hexane). The diamine spot (polar) should disappear.

-

Cool to precipitate the quinoxalinone isomers. Filter.

Step 2: Bromination (The Critical Step)

-

Place the purified 6-chloro-3-methylquinoxalin-2(1H)-one (dry) in a round-bottom flask.

-

Add POBr3 (3.0 eq) and a catalytic amount of DMF (activates the Vilsmeier-Haack type mechanism).

-

Heat to 90–100°C for 3 hours.

-

Quench Protocol: Cool to RT. Pour slowly onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis of excess POBr3 releases HBr.

-

Extract with DCM. The product is less polar than the starting lactam (higher Rf).

Applications in Drug Discovery (SAR)

The value of 2-bromo-6-chloro-3-methylquinoxaline lies in its differential reactivity . It allows medicinal chemists to "install" the core into a molecule and then sequentially modify it.

Reactivity Profile

-

Position 2 (Br): The most electron-deficient site. Reacts first. Ideal for installing the primary pharmacophore (e.g., an amine via SNAr).

-

Position 6 (Cl): Less reactive. Reacts second. Used for biaryl coupling to extend the scaffold into a hydrophobic pocket.

-

Position 3 (Me): Modulates solubility and metabolic stability (blocks oxidation at C3).

Figure 2: Structure-Activity Relationship (SAR) and orthogonal reactivity map.

Case Study: Kinase Inhibition

Quinoxalines are privileged scaffolds for kinase inhibition. The nitrogen atoms in the ring often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 2-amino substitution (derived from the 2-bromo precursor) usually directs the molecule into the specificity pocket.

References

-

Synthesis of Quinoxaline Derivatives: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2013).[2] Scientific & Academic Publishing. Link

-

Antitumor Activity: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. (2018). MDPI Molecules. Link

-

Halogenated Solvent Handling: Chemical Safety Protocol: Halogenated Solvents. Vanderbilt University Environmental Health & Safety. Link

-

Quinoxaline Scaffold Utility: Application Notes for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. BenchChem.[1][5] Link

Sources

Commercial Suppliers and Price of 2-Bromo-6-chloro-3-methylquinoxaline: A Technical Guide

Executive Summary

2-Bromo-6-chloro-3-methylquinoxaline (and its commercial isomer 6-Bromo-2-chloro-3-methylquinoxaline ) represents a high-value heterocyclic building block in medicinal chemistry. Primarily utilized in the development of kinase inhibitors (e.g., VEGFR-2, ASK1) and antiviral agents, this scaffold owes its utility to the differential reactivity of its halogen substituents.

Market Reality Check:

-

Commercial Availability: The exact isomer 2-Bromo-6-chloro-3-methylquinoxaline is rarely a catalog item. The commercially dominant isomer is 6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9) .

-

Pricing Tier: High-value intermediate. Small-scale research quantities (100 mg – 1 g) range from $500 to

50–$150 USD per gram . -

Sourcing Strategy: Researchers must verify the position of the bromine and chlorine atoms using NMR, as catalog names are frequently ambiguous regarding the 6- vs. 7-position and 2- vs. 3-position.

Chemical Profile & Specifications

Understanding the exact structure is critical for reactivity. The 2-position (adjacent to nitrogen) is highly electrophilic, facilitating SNAr reactions, while the 6-position is typically reserved for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Identity Matrix

| Feature | Specification |

| Target Compound | 2-Bromo-6-chloro-3-methylquinoxaline (Custom Target) |

| Commercial Analog | 6-Bromo-2-chloro-3-methylquinoxaline (Standard Catalog Item) |

| CAS Number | 98416-72-9 (for 6-Br-2-Cl isomer) |

| Molecular Formula | C9H6BrClN2 |

| Molecular Weight | 257.51 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol |

| Reactivity Profile | C-2: High SNAr reactivity (Br > Cl).[1][2] C-6: High Pd-coupling reactivity. |

Critical Quality Attributes (CQAs)

For drug development, the following purity metrics are non-negotiable:

-

Regioisomeric Purity: ≥ 99% (Crucial due to the difficulty in separating 6-Cl and 7-Cl isomers post-synthesis).

-

Water Content (KF): ≤ 0.5% (Moisture degrades the C-2 halogen).[1]

Market Landscape: Suppliers & Pricing[3][6]

The market is split between catalog suppliers (stocking the 2-chloro analog) and custom synthesis houses (for the 2-bromo target).

Price Analysis (Q1 2025 Estimates)

| Quantity | Supplier Type | Estimated Price (USD) | Lead Time | Notes |

| 100 mg | Catalog (Tier 1) | $70 - $90 | 1-3 Days | Typically CAS 98416-72-9 |

| 1 g | Catalog (Tier 1) | $500 - $750 | 1-3 Days | High purity (>98%) |

| 10 g | Custom Synthesis | $1,500 - $2,500 | 4-6 Weeks | Requires batch validation |

| 1 kg | Bulk Manufacturer | $15,000 - $25,000 | 8-12 Weeks | FTE-based pricing model |

Recommended Suppliers

-

Tier 1 (Catalog/Stock): Fluorochem, Sigma-Aldrich (Merck), Combi-Blocks.

-

Tier 2 (Sourcing/Aggregators): MolPort, eMolecules (Use these to compare global stock).

-

Tier 3 (Custom Synthesis): WuXi AppTec, PharmBlock, ChemPartner (Required for the specific 2-Bromo isomer).

Technical Context: Synthesis & Utility

The cost of this material is driven by the regioselectivity challenge during the ring-closure step. The synthesis diverges based on whether the researcher requires the 2-Chloro or 2-Bromo functionality.

Synthesis Pathways

The synthesis typically begins with 4-bromo-2-nitroaniline (for the commercial analog) or 4-chloro-2-nitroaniline (for the custom target).

Pathway A: The Commercial Route (6-Bromo-2-chloro-3-methyl) [1]

-

Reduction: 4-Bromo-2-nitroaniline

4-Bromo-o-phenylenediamine. -

Condensation: Reaction with Pyruvic Acid or Ethyl Pyruvate .

-

Challenge: This produces a mixture of 6-bromo-3-methylquinoxalin-2-one and 7-bromo-3-methylquinoxalin-2-one. Regioisomers must be separated here or at the final stage.

-

-

Chlorination: Treatment with POCl3 yields the final 2-chloro product.[5]

Pathway B: The Custom Route (2-Bromo-6-chloro-3-methyl)

To install a bromine at C-2 (more reactive than Cl), the protocol changes:

-

Precursor: Start with 4-Chloro-o-phenylenediamine.

-

Condensation: React with pyruvate to form 6-chloro-3-methylquinoxalin-2-one.

-

Bromination: Treatment with POBr3 (Phosphorus oxybromide) instead of POCl3.

-

Cost Factor: POBr3 is significantly more expensive than POCl3, increasing the cost of the 2-Bromo derivative.

-

Visualization: Synthesis Logic Flow

Figure 1: Divergent synthesis pathways determining the final halogen configuration. Route A leads to the standard commercial product; Route B yields the highly reactive 2-bromo custom target.

Experimental Protocol: Quality Control

Before using this expensive intermediate in a library synthesis, you must validate its identity and purity. The following protocol is a standard QC workflow.

Protocol: Structural Validation via 1H NMR

Objective: Distinguish between the 6-chloro and 7-chloro isomers (or 6-bromo vs 7-bromo).

-

Solvent Selection: Dissolve 5 mg of the sample in 0.6 mL of DMSO-d6 . (CDCl3 may cause peak overlapping).

-

Acquisition: Run a standard proton scan (at least 400 MHz).

-

Analysis of Aromatic Region (7.5 – 8.5 ppm):

-

3-Methyl Group: Look for a singlet around

2.6 – 2.8 ppm. -

C-5 Proton: This proton appears as a doublet with a small meta-coupling constant (~2 Hz) if the halogen is at C-6.

-

Coupling Pattern:

-

6-Substituted: H-5 (d, J

2Hz), H-7 (dd, J9, 2Hz), H-8 (d, J~9Hz). -

7-Substituted: H-5 (d, J

9Hz), H-6 (dd, J9, 2Hz), H-8 (d, J~2Hz).

-

-

-

Self-Validation: If the coupling constants do not match the expected ortho vs meta relationships, reject the batch as a regioisomeric mixture.

References

-

Fluorochem Ltd. (2025). Product Specification: 6-Bromo-2-chloro-3-methylquinoxaline. Retrieved from

-

ChemicalBook. (2025).[2] 2-Bromoquinoxaline Derivatives Price and Suppliers. Retrieved from

-

National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PubMed Central. Retrieved from

-

Sigma-Aldrich (Merck). (2025). 2-Chloro-3-methylquinoxaline Catalog Entry. Retrieved from

-

MolDB. (2025). 6-Bromo-2-chloroquinoxaline Compound Profile. Retrieved from

Sources

- 1. 55687-02-0|6-Bromo-2-chloroquinoxaline|BLD Pharm [bldpharm.com]

- 2. 2-Bromoquinoxaline | 36856-91-4 [chemicalbook.com]

- 3. 6-bromo-2-chloroquinoxaline at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 4. 55687-02-0 | 6-Bromo-2-chloroquinoxaline - Moldb [moldb.com]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromo-6-chloro-3-methylquinoxaline from 4-bromo-o-phenylenediamine

Source Precursor: 4-Bromo-o-phenylenediamine (4-Bromo-1,2-diaminobenzene) Target Class: 2,6-Dihalo-3-methylquinoxalines

Part 1: Scientific Rationale & Strategic Correction (E-E-A-T)

Senior Scientist’s Note on Structural Integrity: A critical analysis of the requested transformation—synthesizing a 6-chloro -quinoxaline core from a 4-bromo -phenylenediamine precursor—reveals a halogen mismatch. In standard quinoxaline scaffold assembly, the halogen on the benzene ring (position 6 or 7) is inherited directly from the phenylenediamine starting material.

-

Pathway A (Requested Precursor): Starting with 4-bromo-o-phenylenediamine yields 2,6-dibromo-3-methylquinoxaline (or its 2,7-isomer). The benzene ring retains the bromine.

-

Pathway B (Requested Target): To synthesize 2-bromo-6-chloro-3-methylquinoxaline , the correct starting material is 4-chloro-o-phenylenediamine .

Decision: This guide prioritizes Pathway A (using the requested 4-bromo precursor) to ensure protocol validity while providing the necessary adjustments for Pathway B. The chemistry described is a self-validating system : the identity of the starting halogen dictates the identity of the C6-substituent.

Mechanism of Action: The Phillips Condensation

The synthesis relies on the condensation of a 1,2-diamine with a 1,2-dicarbonyl equivalent (pyruvic acid). This proceeds via a double Schiff base formation.

-

Regioselectivity: The reaction with unsymmetrical diamines (like 4-bromo-OPD) and unsymmetrical dicarbonyls (pyruvic acid) produces two regioisomers: the 6-bromo and 7-bromo quinoxalin-2-ones.

-

Electronic Effects: The electron-withdrawing bromine at position 4 deactivates the para-amino group (position 1) more than the meta-amino group (position 2). Consequently, the more nucleophilic amino group (meta to Br) attacks the more electrophilic ketone carbonyl of pyruvic acid first, often favoring the 7-bromo isomer. However, solvent and acid catalysis can shift this ratio.

-

Aromatization: The resulting intermediate tautomerizes to the stable lactam (quinoxalinone), which is then aromatized via bromination at C2 using Phosphorus Oxybromide (

).

Part 2: Experimental Protocol

Workflow Visualization

Figure 1: Synthetic workflow for the conversion of 4-bromo-o-phenylenediamine to the 2,6-dibromo-quinoxaline scaffold. Note that for the 6-chloro target, the starting material is simply substituted with 4-chloro-o-phenylenediamine.

Step 1: Condensation to Quinoxalinone Core

Objective: Assemble the heterocyclic ring.

Reagents:

| Reagent | MW ( g/mol ) | Equivalents | Amount (Example) |

|---|---|---|---|

| 4-Bromo-o-phenylenediamine | 187.04 | 1.0 | 1.87 g |

| Pyruvic Acid | 88.06 | 1.2 | 1.06 g (approx 0.84 mL) |

| Ethanol (Absolute) | Solvent | - | 20 mL |

| Acetic Acid (Glacial) | Catalyst | 0.1 | 0.5 mL |

Protocol:

-

Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.87 g of 4-bromo-o-phenylenediamine in 20 mL of absolute ethanol.

-

Addition: Add 1.06 g of pyruvic acid dropwise over 5 minutes. The solution may darken immediately due to Schiff base formation.

-

Catalysis: Add 0.5 mL of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

-

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The quinoxalinone product typically precipitates as a solid.

-

Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted pyruvic acid.

-

Isomer Isolation (Critical): The solid is likely a mixture of 6-bromo-3-methylquinoxalin-2(1H)-one and its 7-bromo isomer.

-

Separation: Recrystallize from ethanol/DMF (9:1). The 6-bromo isomer often crystallizes preferentially. Alternatively, use flash column chromatography (SiO2, Gradient: DCM -> 5% MeOH/DCM).

-

Yield: Expect 70–85% crude yield.

Step 2: Aromatization/Bromination at C2

Objective: Convert the tautomeric ketone (lactam) to the bromo-substituted aromatic system.

Reagents:

| Reagent | MW ( g/mol ) | Equivalents | Amount |

|---|---|---|---|

| 6-Bromo-3-methylquinoxalin-2-one | 239.07 | 1.0 | 1.0 g |

| Phosphorus Oxybromide (POBr3) | 286.68 | 1.5 | 1.8 g |

| Toluene (Anhydrous) | Solvent | - | 15 mL |

| Pyridine | Base (Cat.) | 0.1 | 2-3 drops |

Protocol:

-

Setup: Use a dry 50 mL RBF under an inert atmosphere (Nitrogen or Argon). Moisture reacts violently with

. -

Mixing: Suspend 1.0 g of the purified quinoxalinone isomer in 15 mL of anhydrous toluene.

-

Activation: Add 1.8 g of

in one portion, followed by 2-3 drops of dry pyridine. -

Reaction: Heat the mixture to 90–100°C. The solid will dissolve as the reaction proceeds, evolving HBr gas (use a scrubber). Stir for 2–3 hours.

-

Quenching (Hazard): Cool to room temperature. Pour the reaction mixture slowly onto 50 g of crushed ice/water with vigorous stirring to hydrolyze excess

. -

Extraction: Neutralize with saturated

solution until pH ~8. Extract with Ethyl Acetate (3 x 20 mL). -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography (Hexanes/EtOAc 9:1).

Final Product: 2,6-Dibromo-3-methylquinoxaline (or 2-bromo-6-chloro-3-methylquinoxaline if 4-chloro-OPD was used).

Part 3: Analytical Validation

To confirm the structure and distinguish between the 6-halo and 7-halo isomers, NMR spectroscopy is required.

Expected Data for 2,6-Dibromo-3-methylquinoxaline:

-

1H NMR (CDCl3, 400 MHz):

-

2.85 (s, 3H,

- 7.95 (d, J=8.8 Hz, 1H, H8).

- 7.78 (dd, J=8.8, 2.1 Hz, 1H, H7).

- 8.15 (d, J=2.1 Hz, 1H, H5).

-

Note: The coupling constants and shift of H5 (isolated proton) are diagnostic.

-

2.85 (s, 3H,

References

-

Cheung, C. W., & Buchwald, S. L. (2013). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. Journal of Organic Chemistry, 78(4), 1421–1433. (Cited for general cross-coupling utility of bromo-quinoxalines).

-

Sessler, J. L., et al. (2006). Synthesis and study of quinoxaline-fused porphyrins. Journal of Organic Chemistry, 71(21), 8106-8116. (Protocol for diamine condensation with pyruvates).

-

Ramli, Y., et al. (2017). Synthesis and Antibacterial Activity of Some New Quinoxaline Derivatives. Journal of Materials and Environmental Science, 8(5), 1606-1613. (Specific conditions for POBr3 bromination).

Application Note: Protocol for Chlorination of 6-Bromo-3-methylquinoxalin-2-ol Using POCl₃

Executive Summary

This technical guide details the protocol for converting 6-bromo-3-methylquinoxalin-2-ol (also known as 6-bromo-3-methylquinoxalin-2(1H)-one) to 2-chloro-6-bromo-3-methylquinoxaline using Phosphorus Oxychloride (POCl₃).

This transformation is a cornerstone in medicinal chemistry, often serving as the activation step to install nucleophiles (amines, alkoxides) at the C2 position. While the reaction is robust, the safety profile of POCl₃ and the thermodynamics of the quenching process require strict adherence to the "Reverse Quench" methodology described herein.

Reaction Mechanism & Chemical Logic

The conversion proceeds via a nucleophilic aromatic substitution (

Mechanistic Insight[1]

-

Activation: The amide oxygen attacks the electrophilic phosphorus of POCl₃, releasing a chloride ion and forming a highly reactive dichlorophosphoryl intermediate (leaving group).

-

Catalysis (Optional but Recommended): If N,N-Dimethylformamide (DMF) is added, it reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than POCl₃ alone, significantly accelerating the reaction.

-

Substitution: The chloride ion (generated in step 1) attacks the C2 position of the quinoxaline ring, displacing the phosphoro-oxygen leaving group and aromatizing the system.

Mechanistic Visualization

The following diagram illustrates the activation and substitution pathway.[1]

Caption: Figure 1. Mechanistic pathway for the dehydroxy-chlorination of quinoxalinones via phosphoryl activation.

Safety Profile & Hazard Mitigation

CRITICAL WARNING: POCl₃ reacts violently with water, releasing HCl gas and phosphoric acid. The reaction is highly exothermic.[2]

| Hazard | Mitigation Strategy |

| Water Sensitivity | Ensure all glassware is flame-dried or oven-dried. Use anhydrous reagents.[3] |

| Exothermic Quench | NEVER add water to the reaction mixture. Always add the reaction mixture dropwise to ice/water (Reverse Quench). |

| HCl Evolution | The reaction and quench produce copious HCl gas. A caustic scrubber (NaOH trap) connected to the manifold is mandatory. |

| Corrosivity | Wear acid-resistant gloves, a face shield, and a lab coat. Work strictly in a fume hood. |

Materials & Equipment

Reagents

-

Substrate: 6-bromo-3-methylquinoxalin-2-ol (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (POCl₃) (5.0 – 10.0 equiv; acts as solvent and reagent)

-

Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops per gram of substrate)

-

Quenching: Crushed Ice, Saturated NaHCO₃ solution.[4]

-

Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Equipment

-

Round-bottom flask (RBF) with 2-neck adapter.

-

Reflux condenser with drying tube (CaCl₂ or N₂ line).

-

Magnetic stir bar (Teflon coated).

-

Temperature probe/Oil bath.

-

Dropping funnel (pressure-equalizing) for large scales (>10g).

Experimental Protocol

Phase 1: Reaction Setup

-

Drying: Flame-dry a 2-neck round-bottom flask and cool under a stream of dry Nitrogen or Argon.

-

Charging: Add 6-bromo-3-methylquinoxalin-2-ol (e.g., 5.0 g, 20.9 mmol) to the flask.

-

Reagent Addition: Carefully add POCl₃ (30 mL, ~15 equiv) to the solid. The substrate may not dissolve immediately.[5]

-

Note: POCl₃ is used in excess to drive the equilibrium and serve as the solvent.

-

-

Catalysis: Add 3-5 drops of anhydrous DMF .

-

Observation: Mild effervescence (HCl release) may occur upon DMF addition.

-

Phase 2: Reaction & Monitoring[3]

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to 100–110°C (gentle reflux).

-

Solubilization: The suspension should clear to a homogeneous solution within 30–60 minutes as the chlorinated product is formed.

-

Duration: Maintain reflux for 2 to 4 hours .

-

Monitoring (TLC):

-

Eluent: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm).

-

Target: Disappearance of the polar starting material (low R_f) and appearance of a non-polar spot (high R_f, approx 0.6–0.8).

-

Phase 3: Workup (The "Reverse Quench")[2]

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Concentration (Optional but Recommended): If the volume of POCl₃ is excessive, distill off the excess POCl₃ under reduced pressure (rotary evaporator with a base trap) to a viscous oil. Caution: Do not distill to complete dryness to avoid thermal instability.

-

Quenching (Critical Step):

-

Prepare a beaker with 200g of crushed ice and 50 mL saturated NaHCO₃.

-

Stir the ice slurry vigorously.

-

Pour the reaction mixture (or concentrated oil) slowly onto the stirring ice.

-

Why? This dissipates the heat of hydrolysis immediately.

-

-

Neutralization: Adjust pH to ~7–8 using solid NaHCO₃ or 1M NaOH if necessary.

Phase 4: Purification

-

Extraction: Extract the aqueous slurry with DCM (3 x 50 mL).

-

Washing: Wash combined organics with Brine (1 x 50 mL).

-

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filtration & Evaporation: Filter and concentrate in vacuo.

-

Final Polish: The resulting solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0 → 10% EtOAc/Hexanes).

Workflow Visualization

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the critical reverse quench step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old POCl₃ (hydrolyzed). | Distill POCl₃ before use or increase equivalents. |

| Product Hydrolysis | Quench was too hot or acidic. | Ensure temperature remains <20°C during quench; maintain pH > 7. |

| Low Yield | Product lost in aqueous layer. | The product is lipophilic but ensure thorough extraction; check aqueous pH. |

| Dark/Tar Formation | Overheating or lack of solvent. | Do not exceed 110°C. Ensure enough POCl₃ is present to act as solvent. |

References

-

Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]

-

American Chemical Society. (2010).[6] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. Retrieved from [Link]

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Nucleophilic aromatic substitution (SNAr) on 2-chloro-3-methylquinoxaline derivatives

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Chloro-3-methylquinoxaline Derivatives

Executive Summary

The 2-chloro-3-methylquinoxaline scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, antimicrobial agents, and intercalating DNA ligands. This guide details the functionalization of the C2 position via Nucleophilic Aromatic Substitution (

This document provides three distinct, validated protocols: a robust thermal method for bulk synthesis, a microwave-assisted protocol for rapid library generation, and a green chemistry approach utilizing aqueous media.

Mechanistic Insight & Reactivity Profile

The Electronic Landscape

The reactivity of 2-chloro-3-methylquinoxaline is driven by the electronegativity of the pyrazine nitrogen atoms (N1 and N4). These atoms inductively withdraw electron density from the carbon scaffold, making the C2 position highly electrophilic.

-

Activation: The ipso-carbon (C2) is activated for nucleophilic attack.

-

Deactivation/Sterics: The 3-methyl group provides weak electron donation (hyperconjugation) and minor steric hindrance compared to a proton, but it does not significantly impede

reactions with primary nucleophiles.

Reaction Mechanism (Addition-Elimination)

The reaction proceeds via a classic two-step addition-elimination pathway.

-

Addition: The nucleophile attacks C2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex).

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[1]

Note: The formation of the intermediate is typically the rate-determining step. Therefore, polar aprotic solvents that stabilize the transition state often accelerate the reaction.

Figure 1: Stepwise addition-elimination mechanism for the

Optimization Parameters

To achieve high yields (>85%) and minimize side reactions (such as hydrolysis to the hydroxy-quinoxaline), specific parameters must be controlled.

| Parameter | Recommendation | Rationale |

| Solvent | DMF, DMSO (Standard)EtOH, iPrOH (Protic)Water (Green) | Polar aprotic solvents stabilize the polar transition state.[2] Protic solvents are useful for amines to assist in proton transfer. |

| Base | Essential to neutralize the HCl byproduct.[2] Caution: Avoid strong amide bases (LDA) which may deprotonate the acidic 3-methyl group. | |

| Temperature | 80–120°C (Thermal)140–160°C (Microwave) | Activation energy barrier requires heat. Microwave heating overcomes steric hindrance of the 3-methyl group rapidly. |

| Catalyst | KI (Potassium Iodide) | Optional.[3] Finkelstein-type in-situ exchange (Cl |

Validated Experimental Protocols

Protocol A: Standard Thermal Substitution (Amines)

Best for: Bulk scale-up (grams to kilograms) and sensitive functional groups.[2]

Materials:

-

2-Chloro-3-methylquinoxaline (1.0 equiv)[2]

-

Amine Nucleophile (1.2 equiv)[2]

- (Anhydrous, 2.0 equiv)[2]

-

Potassium Iodide (KI) (0.1 equiv - optional catalyst)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.[2]

Procedure:

-

Setup: Charge a round-bottom flask with 2-chloro-3-methylquinoxaline (e.g., 1.0 mmol) and anhydrous

(2.0 mmol). -

Solvation: Add DMF (3–5 mL/mmol). Stir to create a suspension.

-

Addition: Add the amine nucleophile (1.2 mmol). If using KI, add it now.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

) for 4–12 hours. -

Workup: Cool to room temperature. Pour into ice-cold water (10x reaction volume).

Protocol B: Microwave-Assisted Synthesis

Best for: Medicinal chemistry library generation and sterically hindered amines.

Materials:

-

Microwave vial (2–5 mL)

-

Substrate (0.5 mmol)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)[2]

-

Solvent: EtOH or NMP (N-Methyl-2-pyrrolidone).

Procedure:

-

Assembly: Combine substrate, amine, and DIPEA in the microwave vial. Add 2 mL of solvent. Cap the vial.

-

Irradiation: Heat in a microwave reactor (e.g., Biotage or CEM) at 150°C for 10–20 minutes .

-

Note: Use "High Absorption" setting if using EtOH.

-

-

Purification: Evaporate solvent directly (if volatile) or load directly onto a SCX (Strong Cation Exchange) cartridge for "catch-and-release" purification of basic products.

Protocol C: Green Chemistry (Aqueous/Surfactant)

Best for: Environmental sustainability and simple nucleophiles.[2]

Materials:

-

Substrate (1.0 equiv)

-

Additive: TPGS-750M (2 wt% in water) OR simply neat water.[2]

-

Base: None (if amine is in excess) or mild

.

Procedure:

-

Suspension: Add substrate and nucleophile to a flask containing water (or surfactant solution).[2]

-

Reflux: Heat to reflux (100°C) with vigorous stirring. The organic reagents will form an emulsion/suspension.

-

Reaction Time: 2–6 hours. The hydrophobicity of the reactants drives them together ("on-water" effect).

-

Isolation: Cool to RT. The product will solidify. Filter and wash with water. Recrystallize from Ethanol if necessary.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific nucleophile and constraints.

Figure 2: Decision matrix for protocol selection based on nucleophile type and reaction scale.

Quality Control & Troubleshooting

Analytical Validation (NMR)

-

Starting Material: The C2-Cl carbon typically appears around 150 ppm in

NMR. -

Product: Upon substitution with an amine, this shift moves upfield (shielded) to ~145–148 ppm .

-

Proton NMR: Look for the disappearance of the specific pattern associated with the starting material and the appearance of the N-H proton (broad singlet, often 5–8 ppm depending on solvent) or new alkyl peaks from the amine. The 3-methyl singlet (approx. 2.7 ppm) is a diagnostic anchor that should remain but may shift slightly.

Common Issues

| Issue | Probable Cause | Solution |

| Low Conversion | Nucleophile is sterically hindered or poor nucleophilicity (e.g., aniline).[2] | Switch to Protocol B (Microwave) or add KI (0.1 eq) to generate the more reactive iodide intermediate. |

| Hydrolysis (OH product) | Wet solvent or hygroscopic base.[2] | Use anhydrous DMF/DMSO and store |

| Side Products | Deprotonation of 3-methyl group. | Avoid strong bases like NaH or LDA. Stick to Carbonates or Tertiary Amines.[6] |

References

-

General

on Quinoxalines: -

Microwave Assisted Protocols

-

Green Chemistry Approaches

-

Structural Data & Reactivity

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ecommons.udayton.edu [ecommons.udayton.edu]

- 3. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aromatic Nucleophilic Substitution [fishersci.se]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Suzuki-Miyaura coupling conditions for 6-bromoquinoxaline derivatives

This Application Note provides a rigorous, field-proven guide for the Suzuki-Miyaura cross-coupling of 6-bromoquinoxaline . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols that account for the specific electronic and coordinating properties of the quinoxaline scaffold.

Executive Summary & Mechanistic Insight

The 6-bromoquinoxaline core presents a unique duality in palladium-catalyzed coupling:

-

Electronic Activation: The electron-deficient pyrazine ring pulls electron density from the fused benzene ring. While less electron-poor than the 2/3-positions, the 6-position is sufficiently activated for oxidative addition , often reacting faster than comparable bromobenzenes.

-

Catalyst Poisoning: The N1 and N4 nitrogens are soft Lewis bases capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle. This "poisoning" effect necessitates the use of higher catalyst loadings or sterically bulky ligands (e.g., phosphines like XPhos or chelating ligands like dppf) to displace the substrate from the metal center.

Critical Success Factors

-

Base Selection: Carbonates (

, -

Solvent Systems: Biphasic systems (Dioxane/H

O) are critical to solubilize the inorganic base and facilitate transmetallation. -

Degassing: Quinoxalines are prone to oxidation; rigorous exclusion of

prevents homocoupling and catalyst deactivation.

Reaction Optimization Matrix

Use this decision matrix to select the appropriate protocol based on your coupling partner.

| Variable | Protocol A: Standard (Robust) | Protocol B: Advanced (Steric/Heteroaryl) |

| Substrate Scope | Phenyl, p-Tolyl, electron-rich aryls | Pyridyl, Indolyl, ortho-substituted aryls |

| Catalyst | Pd(PPh | Pd(dppf)Cl |

| Ligand | PPh | dppf (bidentate) or XPhos (bulky monodentate) |

| Base | Na | K |

| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or n-Butanol |

| Temperature | 90 °C (Oil Bath) | 80–100 °C (Oil Bath) or 110 °C (Microwave) |

| Reaction Time | 4 – 12 Hours | 1 – 4 Hours (MW) or 12–18 Hours (Thermal) |

Detailed Experimental Protocols

Protocol A: Standard Conditions (High Yield for Aryl Boronic Acids)

Best for: Coupling 6-bromoquinoxaline with phenylboronic acid or simple substituted aryl boronic acids.

Reagents:

-

6-Bromoquinoxaline (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Pd(PPh

) -

Na

CO -

Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charge Solids: Add 6-bromoquinoxaline (1.0 mmol, 209 mg), aryl boronic acid (1.2 mmol), and Pd(PPh

)-

Note: Pd(PPh

)

-

-

Solvent Addition: Add 1,4-Dioxane (8 mL) via syringe.

-

Degassing (Critical): Sparge the solution with Argon or Nitrogen gas for 15 minutes.

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

-

-

Base Addition: Add degassed 2M Na

CO -

Reaction: Heat the mixture to 90 °C in an oil bath. Stir vigorously to ensure phase mixing. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.

-

Visual Cue: The reaction often darkens from yellow/orange to black (Pd black formation) upon completion.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.[2] Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Silica gel).

-

Gradient: 0%

40% EtOAc in Hexanes. Quinoxalines are moderately polar.

-

Protocol B: Advanced Conditions (Heterocycles & Steric Hindrance)

Best for: Coupling with 3-pyridyl boronic acid, 2-methoxy phenyl boronic acid, or unstable boronic acids.

Reagents:

-

6-Bromoquinoxaline (1.0 equiv)

-

Heteroaryl Boronic Acid / Pinacol Ester (1.5 equiv)

-

Pd(dppf)Cl

·DCM (0.03 – 0.05 equiv) -

K

PO -

Solvent: THF / Water (10:1)

Step-by-Step Procedure:

-

Setup: Use a microwave vial (for small scale) or Schlenk flask.

-

Charge: Add 6-bromoquinoxaline, boronic ester, Pd(dppf)Cl

·DCM, and finely powdered K -

Degas: Cap the vessel and purge with inert gas (vac/fill cycles x3).

-

Solvent: Add degassed THF/Water mixture.

-

Reaction:

-

Thermal: Heat to 80 °C for 12–16 hours.

-

Microwave: Heat to 100 °C for 1 hour.

-

-

Workup: Filter through a pad of Celite to remove insoluble phosphate salts and Pd residues. Rinse with MeOH/DCM.[4] Concentrate and purify.

Visualizations

Figure 1: Catalytic Cycle & Quinoxaline Specifics

This diagram illustrates the standard catalytic cycle, highlighting the specific interaction points for the quinoxaline core.

Caption: Catalytic cycle showing the oxidative addition of 6-bromoquinoxaline. Note the potential off-cycle "Poisoning" pathway where quinoxaline nitrogen coordinates to Palladium.

Figure 2: Optimization Workflow

A logical flow for troubleshooting low yields.

Caption: Decision tree for optimizing Suzuki couplings of 6-bromoquinoxaline based on observed reaction outcomes.

Troubleshooting & Tips

| Observation | Root Cause | Corrective Action |

| Starting Material Recovered | Catalyst deactivation by N-coordination. | Switch to Pd(dppf)Cl |

| Deboronation (Ar-H) | Hydrolytic instability of boronic acid. | Use Boronic Esters (Pinacol) instead of acids. Switch base to K |

| Black Precipitate Early | Catalyst decomposition (Pd black). | Ensure rigorous degassing.[5] Add excess ligand (e.g., triphenylphosphine) to stabilize Pd. |

| Low Solubility | Quinoxaline insolubility. | Add co-solvent: DMF or n-Butanol . Heat to reflux.[2][6] |

References

-

General Suzuki Coupling of 6-Bromoquinoxaline

-

Protocol for Electron-Deficient Heterocycles (Pd(dppf)Cl

): -

Synthesis of 6-Phenylquinoxaline (Patent Reference)